molecular formula C8H9N B170860 3-(Prop-1-en-2-yl)pyridine CAS No. 15825-89-5

3-(Prop-1-en-2-yl)pyridine

Cat. No. B170860
CAS RN: 15825-89-5
M. Wt: 119.16 g/mol
InChI Key: WWDWPSQOAUMNDT-UHFFFAOYSA-N
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Description

3-(Prop-1-en-2-yl)pyridine, also known as 3-isopropenylpyridine, is a chemical compound with the molecular formula C8H9N . It has a molecular weight of 119.16 g/mol .


Synthesis Analysis

The synthesis of this compound and its derivatives has been reported in various studies . For instance, one study reported the synthesis of 2-oxo-1,2-dihydropyridine-3-carbonitrile derivatives from sodium 3-oxo-3-(2-oxo-2H-chromen-3-yl)prop-1-en-1-olate and 2-cyano-N’-(1-aryl(heteryl)ethylidene)acetohydrazides .


Molecular Structure Analysis

The molecular structure of this compound includes a pyridine ring attached to a prop-1-en-2-yl group . The InChI representation of the molecule is InChI=1S/C8H9N/c1-7(2)8-4-3-5-9-6-8/h3-6H,1H2,2H3 .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the search results, pyridine derivatives are known to participate in various types of reactions .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 119.16 g/mol, a XLogP3-AA value of 2.3, and a topological polar surface area of 12.9 Ų . It has no hydrogen bond donors, one hydrogen bond acceptor, and one rotatable bond .

Scientific Research Applications

Materials Synthesis and Structural Analysis

  • Novel positional isomers including derivatives of 3-(Prop-1-en-2-yl)pyridine have been synthesized, showcasing various phosphorescent colors, quantum yields, and reversible color switching in response to acid-base vapor stimuli, indicating potential in organic materials and dynamic functional materials development (Li & Yong, 2019).
  • Thiophene-based chalcone derivatives of this compound have been synthesized, demonstrating significant molecular stability due to specific intermolecular interactions, showcasing their potential in antibacterial activity through molecular docking studies (Nanjundaswamy et al., 2022).

Optical and Electronic Applications

  • Chalcone derivatives of this compound have been studied for their significant electro-optic properties, indicating potential applications in nonlinear optics and optoelectronic device fabrications due to their high second and third harmonic generation values (Shkir et al., 2018).
  • Pyridine-based anthracene chalcones have been investigated for their ultrafast third-order nonlinear optical properties, highlighting their potential in optical power limiting and switching applications due to significant nonlinear refraction and absorption coefficients (Maidur et al., 2021).

Coordination Chemistry and Complex Formation

  • Research on this compound derivatives has led to the development of multifunctional spin-crossover switches, emissive biomedical sensors, and catalysts, showcasing the versatility of these compounds in coordination chemistry and complex formation (Halcrow, 2014).

Safety and Hazards

While specific safety and hazard information for 3-(Prop-1-en-2-yl)pyridine is not available in the search results, general safety measures for handling similar chemical compounds include wearing personal protective equipment, ensuring adequate ventilation, and avoiding contact with eyes, skin, and clothing .

Future Directions

The future directions for the study and application of 3-(Prop-1-en-2-yl)pyridine and its derivatives could involve further exploration of their pharmacological activities . For instance, some pyridine derivatives have shown promising anti-fibrotic activities .

Mechanism of Action

Target of Action

3-(Prop-1-en-2-yl)pyridine, also known as 3-isopropenylpyridine , is a compound that has been reported to possess various pharmacological activities Pyridine derivatives have been reported to interact with a wide range of biological targets, including topoisomerases , which are key enzymes involved in DNA replication and transcription.

Mode of Action

It’s worth noting that pyridine derivatives have been reported to inhibit topoisomerases , enzymes that control the changes in DNA structure by catalyzing the breaking and rejoining of the phosphodiester backbone of DNA strands during the normal cell cycle.

Biochemical Pathways

Given the reported interaction of pyridine derivatives with topoisomerases , it can be inferred that this compound may influence DNA replication and transcription processes.

Result of Action

Some pyridine derivatives have shown promising antitumor activity against liver carcinoma cell line (hepg2), compared to the reference drug, doxorubicin . This suggests that this compound may also exhibit similar antitumor effects.

properties

IUPAC Name

3-prop-1-en-2-ylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N/c1-7(2)8-4-3-5-9-6-8/h3-6H,1H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWDWPSQOAUMNDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C1=CN=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00480964
Record name 3-(1-methylethenyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00480964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

119.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

15825-89-5
Record name 3-(1-methylethenyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00480964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(prop-1-en-2-yl)pyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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